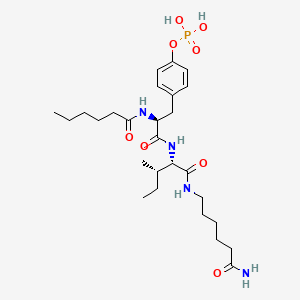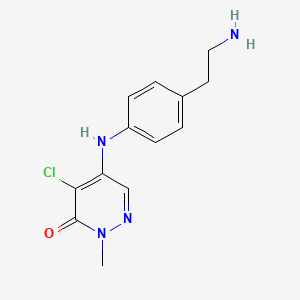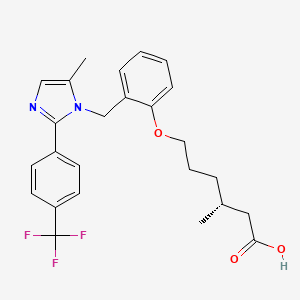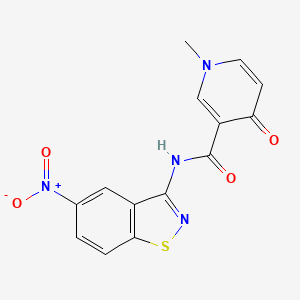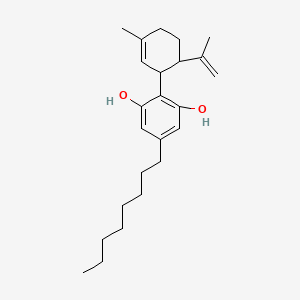
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexene ring substituted with a methyl and a prop-1-en-2-yl group, connected to a benzene ring that bears octyl and diol substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can be achieved through a multi-step process involving several key reactions:
Formation of the Cyclohexene Ring: The initial step involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclohexene ring. This can be achieved using a Diels-Alder reaction.
Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced via electrophilic substitution reactions. Common reagents for these steps include methyl iodide and prop-1-en-2-yl bromide, with a strong base such as sodium hydride to facilitate the reaction.
Coupling with Benzene Ring: The cyclohexene derivative is then coupled with a benzene ring bearing the octyl and diol substituents. This can be done using a Suzuki coupling reaction, where a palladium catalyst and a suitable base are employed.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the diol groups. This can be achieved using a hydroxylation reagent such as osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.
Major Products
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit pro-inflammatory signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol: Similar structure but with a pentyl group instead of an octyl group.
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-hexylbenzene-1,3-diol: Similar structure but with a hexyl group instead of an octyl group.
Uniqueness
The uniqueness of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the octyl group can influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C24H36O2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3 |
InChI-Schlüssel |
HXPWAXPFMKPESR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


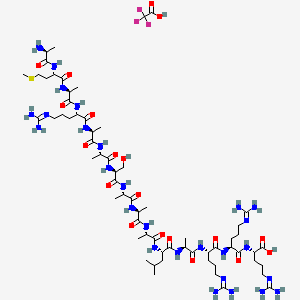
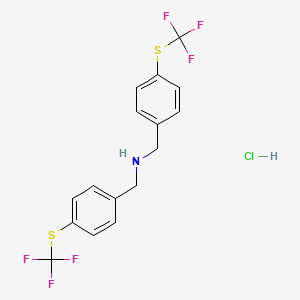
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
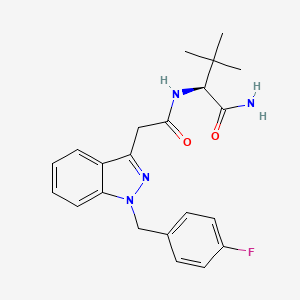
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
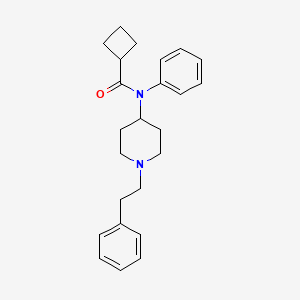
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)

